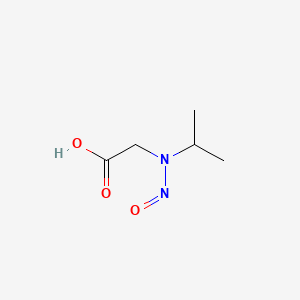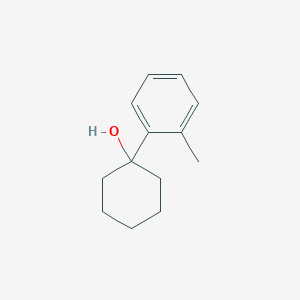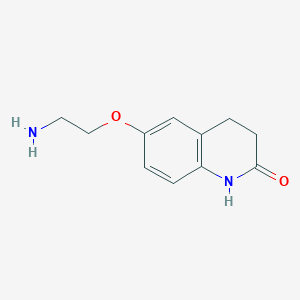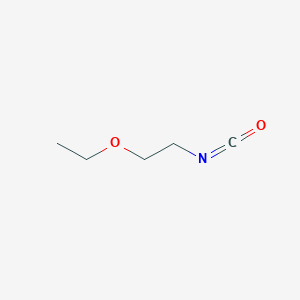
n-Methyl-1h-pyrazole-3-carboxamide
Vue d'ensemble
Description
“n-Methyl-1h-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of “n-Methyl-substituted pyrazole carboxamide” and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Isomer Differentiation : The synthesis and characterization of similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. These compounds often arise in the context of research chemicals, and differentiation between isomers is a key focus (McLaughlin et al., 2016).
Microwave-Assisted Synthesis : Rapid and efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide has been reported. These compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Biological Activity
Antifungal and Antimicrobial Properties : Some derivatives demonstrate moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012).
Nematocidal Evaluation : Certain pyrazole carboxamide derivatives, including 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, show good nematocidal activity against M. incognita, although they have weak fungicidal activity (Zhao et al., 2017).
Anticancer Potential : Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and studied for their antiproliferative effect on cancer cells. Their DNA-binding interactions have been investigated to interpret antitumor mechanisms (Lu et al., 2014).
Structural and Theoretical Studies
Crystal Structure Analysis : Research includes the synthesis of new pyrazole derivatives and their structural confirmation via various spectroscopic methods, leading to insights into molecular interactions and potential applications (Qiao et al., 2019).
- biological targets, elucidating their potential pharmacological properties. For instance, docking studies of pyrazole-carboxamide derivatives indicate significant inhibitory activity against Botrytis cinerea, a phytopathogenic fungus (Qiao et al., 2019).
Additional Research Applications
Metabolism Studies : The metabolism of pyrazole-containing synthetic cannabinoids, including their stability and transformation products, is a subject of research, highlighting the importance of understanding the metabolic fate of these compounds (Franz et al., 2017).
Inhibitory Activities : Research on derivatives like N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides explores their role as inhibitors for specific enzymes, demonstrating potential therapeutic applications (Allan et al., 2009).
Synthesis of Advanced Materials : The development of new methods for synthesizing pyrazole derivatives also contributes to the advancement of materials science, offering potential applications in various fields.
Mécanisme D'action
Target of Action
n-Methyl-1h-pyrazole-3-carboxamide is a pyrazole derivative that has been studied for its antiproliferative activities Pyrazole derivatives are known to interact with a variety of targets, including tyrosine-protein kinase btk and poly adp-ribose polymerase (parp) .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their targets, leading to changes in cellular processes . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and overall therapeutic potential .
Result of Action
This compound has been studied for its antiproliferative activities against the human cervical cancer cell line (HeLa) . According to the results, this compound showed significant antiproliferative activity . This suggests that the compound may have potential as a lead compound for developing novel anticancer agents .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of chemical compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pyrazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with.
Cellular Effects
Some pyrazole derivatives have been shown to have antiproliferative effects on cancer cells . These effects could be due to the influence of the pyrazole compound on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFIPICRBGFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)










